![molecular formula C10H16N2O2S B7577401 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, also known as MTAA, is a chemical compound that has been studied for its potential use in scientific research. MTAA is a derivative of the amino acid valine and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid involves its inhibition of valyl-tRNA synthetase. Valyl-tRNA synthetase is responsible for attaching the amino acid valine to its corresponding tRNA molecule, which is necessary for the synthesis of proteins. By inhibiting this enzyme, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid prevents the synthesis of proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to have other biochemical and physiological effects. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has also been shown to have anti-inflammatory effects, as it inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its specificity for valyl-tRNA synthetase. This specificity allows for targeted inhibition of protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its potential toxicity. 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid. One area of research could focus on developing more potent derivatives of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid that have increased specificity for valyl-tRNA synthetase. Another area of research could focus on studying the effects of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid on other enzymes and cellular processes. Additionally, research could focus on developing ways to mitigate the potential toxicity of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, which could expand its use in lab experiments.
Synthesis Methods
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid begins with the reaction of 2-methylbutyraldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with methyl iodide to form the methylated thiosemicarbazone, which is then reacted with 4-methyl-1,3-thiazole-5-carboxaldehyde to form the final product, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid.
Scientific Research Applications
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been shown to inhibit the activity of the enzyme valyl-tRNA synthetase, which is involved in the synthesis of proteins. This inhibition of valyl-tRNA synthetase has been shown to have anti-cancer effects, as cancer cells require high levels of protein synthesis to grow and proliferate.
properties
IUPAC Name |
2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-8(10(13)14)12(3)5-9-7(2)11-6-15-9/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYXSHZSIYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)CC1=C(N=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




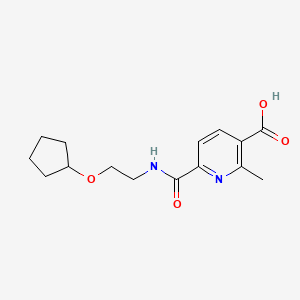
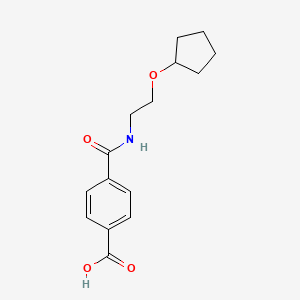
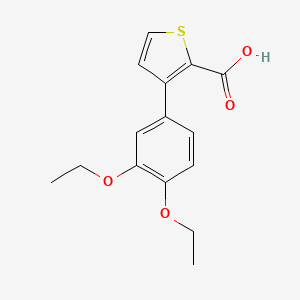
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
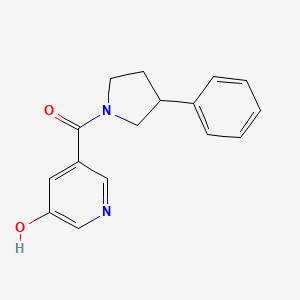
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
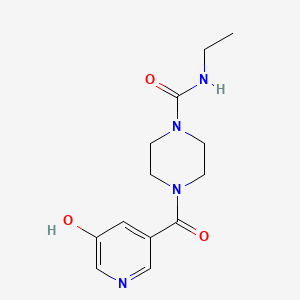
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
